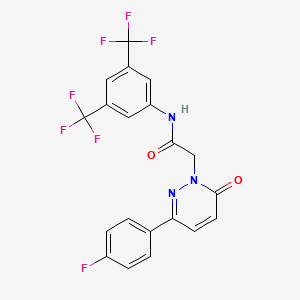
N-(3,5-bis(trifluoromethyl)phenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-bis(trifluoromethyl)phenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H12F7N3O2 and its molecular weight is 459.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,5-bis(trifluoromethyl)phenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a trifluoromethyl-substituted phenyl ring and a pyridazinone moiety. Its molecular formula is C22H18F5N3O with a molecular weight of approximately 431.39 g/mol. The presence of trifluoromethyl groups enhances lipophilicity, which may influence its biological interactions.
Inhibition of Steroid 5α-Reductase Type 1 (SRD5A1)
Recent studies have identified N-(3,5-bis(trifluoromethyl)phenyl) derivatives as promising inhibitors of SRD5A1, an enzyme involved in androgen metabolism. One specific derivative demonstrated:
- IC50 : 1.44 ± 0.13 µM
- Cytotoxicity : Low cytotoxicity with an IC50 of 29.99 ± 8.69 µM
- Mechanism : The compound acts by both suppressing SRD5A1 expression and inhibiting its activity in a mixed mode .
Antineoplastic Activity
The compound has also been evaluated for its potential antitumor effects. In vitro studies showed that it could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. Specific findings include:
- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HeLa (cervical).
- Mechanism : Induction of apoptosis was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound:
| Parameter | Value |
|---|---|
| Half-life (t1/2) | 24 minutes (iv administration) |
| Cmax | 6240 ng/mL (po administration at 10 mg/kg) |
| Bioavailability (F%) | 44% |
These parameters indicate that the compound has favorable pharmacokinetic properties that support its potential therapeutic use .
Case Studies
Several case studies have highlighted the effectiveness of N-(3,5-bis(trifluoromethyl)phenyl) derivatives in preclinical models:
- Study on DHT Production Inhibition :
- Cancer Cell Line Studies :
Propiedades
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F7N3O2/c21-14-3-1-11(2-4-14)16-5-6-18(32)30(29-16)10-17(31)28-15-8-12(19(22,23)24)7-13(9-15)20(25,26)27/h1-9H,10H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFMBGPOBZOVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














